REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4](Br)[CH:3]=1.C([Li])CCC.[CH3:15][Si:16]([CH3:19])([CH3:18])Cl>C(OCC)C>[CH3:15][Si:16]([CH3:19])([CH3:18])[C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[C:6]([Si:16]([CH3:19])([CH3:18])[CH3:15])[CH:5]=1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)Br)Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for an additional 20 minutes at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a one-hour period
|
Type
|
CUSTOM
|
Details
|
near −70° C
|
Type
|
TEMPERATURE
|
Details
|
warmed to −10° C. over a two-hour period
|
Type
|
CUSTOM
|
Details
|
was then recooled to −70° C.
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to −70° C.
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred for one hour at −70° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to −10° C. over a two-hour period
|
Type
|
CUSTOM
|
Details
|
recooled to −70° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with sodium bicarbonate solution and with salt brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under vacuum
|
Type
|
DISTILLATION
|
Details
|
the product distilled twice under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C(C=C(C1)[Si](C)(C)C)Br)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 141.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |